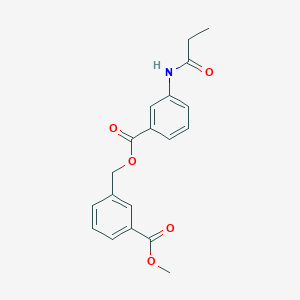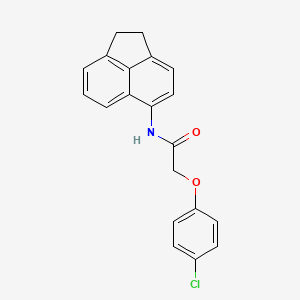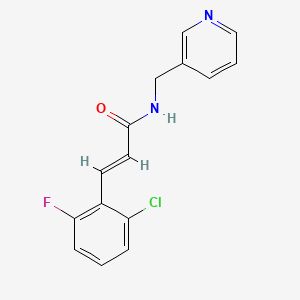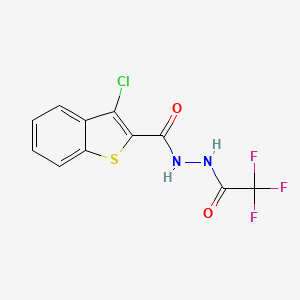![molecular formula C18H23N3O B5749846 N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide](/img/structure/B5749846.png)
N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide, also known as AEN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AEN belongs to the class of hydrazide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用机制
The exact mechanism of action of N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide is not fully understood. However, it has been proposed that N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell growth and survival. N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in cancer progression and inflammation. N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has been found to increase the levels of antioxidant enzymes such as SOD and catalase, which protect against oxidative stress.
实验室实验的优点和局限性
N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has also been found to have low toxicity and is well-tolerated in animal models. However, N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Furthermore, N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the study of N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide. One potential area of research is the development of N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the role of N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide in the regulation of autophagy and apoptosis needs to be further investigated. Finally, the potential use of N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide as a neuroprotective agent in the treatment of neurodegenerative diseases needs to be explored.
合成方法
N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide can be synthesized by the condensation reaction between 1-adamantylamine and nicotinic acid hydrazide. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has been found to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide has been found to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-[(E)-1-(1-adamantyl)ethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(20-21-17(22)16-3-2-4-19-11-16)18-8-13-5-14(9-18)7-15(6-13)10-18/h2-4,11,13-15H,5-10H2,1H3,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPNPYAVFURMKM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)

![N'-(3-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749772.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}thiophene-2-carboximidamide](/img/structure/B5749783.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5749797.png)

![N-(3-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5749817.png)
![{[5-fluoro-6-(4-morpholinyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B5749824.png)



